molecular formula C15H21N5O18 B1220139 Myocoril CAS No. 88803-36-5

Myocoril

Cat. No.: B1220139
CAS No.: 88803-36-5
M. Wt: 559.35 g/mol
InChI Key: GNIDUJTWLLFYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myocoril is a therapeutic agent used in the management of coronary artery disease (CAD) and related cardiovascular conditions. This compound has been investigated in multicenter trials for its efficacy in improving myocardial perfusion and reducing angina symptoms . Its mechanism of action is inferred to involve coronary vasodilation and modulation of sympathetic activity, though structural and pharmacokinetic data remain unspecified in the available literature.

Properties

CAS No.

88803-36-5

Molecular Formula

C15H21N5O18

Molecular Weight

559.35 g/mol

IUPAC Name

2-hydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid;[3-nitrooxy-2,2-bis(nitrooxymethyl)propyl] nitrate

InChI

InChI=1S/C10H13NO6.C5H8N4O12/c1-5-8(13)7(3-12)6(2-11-5)4-17-10(16)9(14)15;10-6(11)18-1-5(2-19-7(12)13,3-20-8(14)15)4-21-9(16)17/h2,10,12-13,16H,3-4H2,1H3,(H,14,15);1-4H2

InChI Key

GNIDUJTWLLFYKT-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CO)COC(C(=O)O)O.C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(C(=C1O)CO)COC(C(=O)O)O.C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]

Synonyms

mycoril
myocoril

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

Compound Structural Class Primary Mechanism Key Clinical Indications
This compound Not reported Beta-adrenoceptor blockade, vasodilation Angina, CAD
Lidoflazine Diphenylpiperazine Calcium channel blockade Chronic ischemic heart disease
Fenalcomine Benzodiazepine derivative Coronary vasodilation Stable angina pectoris
Dilazep Dipyridamole analog Adenosine reuptake inhibition Coronary insufficiency
Nifedipine Dihydropyridine L-type calcium channel blockade Hypertension, angina

Key Observations :

  • Lidoflazine and Nifedipine share vasodilatory effects but differ in calcium channel subtype specificity. This compound’s beta-blocking action contrasts with these calcium antagonists .
  • Fenalcomine chloride and Dilazep enhance coronary blood flow via distinct pathways (vasodilation vs. adenosine modulation), while this compound combines vasodilation with adrenergic inhibition .

Clinical Efficacy and Trial Data

Compound Study Design Population Key Findings Reference
This compound Multicenter RCT CAD patients Improved exercise tolerance; reduced angina frequency
Lidoflazine Double-blind crossover Post-MI patients Reduced arrhythmias vs. quinidine
Fenalcomine Open-label trial Stable angina 70% symptom relief at 6 months
Dilazep Comparative study Coronary insufficiency Superior to placebo in ECG improvement
Nifedipine Meta-analysis Hypertension/CAD 20% reduction in angina episodes

Key Findings :

  • This compound demonstrated comparable efficacy to Nifedipine in angina reduction but with fewer reports of reflex tachycardia, likely due to beta-blockade .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.